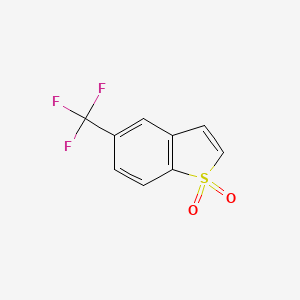

5-(Trifluoromethyl)benzothiophene 1,1-dioxide

Description

Overview of Benzothiophene (B83047) 1,1-dioxide Chemistry

Benzothiophene is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org The oxidation of the sulfur atom in the benzothiophene structure to a sulfone yields benzothiophene 1,1-dioxide. This transformation significantly alters the electronic properties of the molecule. The potent electron-withdrawing nature of the sulfone group reduces the aromaticity of the heterocyclic ring system and influences its reactivity.

The chemistry of benzothiophene 1,1-dioxide has been explored in various contexts, including its participation in addition reactions and pyrolysis. acs.orgacs.org Its derivatives have become valuable scaffolds in medicinal chemistry. For example, molecules incorporating the benzo[b]thiophene 1,1-dioxide core have been investigated as potent inhibitors of the STAT3 protein, which is implicated in cancer cell proliferation and survival. nih.gov Further research has identified derivatives of this scaffold as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), another promising target for cancer treatment. nih.gov The modification of the core structure through oxidation of the sulfur atom is a strategy used to modulate the electronic and fluorescent properties of these molecules, making them candidates for use in materials science, such as in light-emitting diodes. mdpi.com

Significance of Trifluoromethylation in Organic Compounds for Research Applications

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design and materials science. nih.govresearchgate.net The unique properties of this group can profoundly influence the biological activity and physicochemical characteristics of a compound. mdpi.comnih.gov The C-F bond is one of the strongest in organic chemistry, which imparts high metabolic stability to the trifluoromethyl group. mdpi.comnih.gov

The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve its pharmacokinetic profile. nbinno.com It is often used as a bioisostere for other atoms or groups, like chlorine or a methyl group, to fine-tune steric and electronic properties. wikipedia.org These attributes have led to the incorporation of the trifluoromethyl group in numerous pharmaceuticals, including antidepressants and anti-inflammatory drugs. wikipedia.org The strategic placement of a -CF3 group can deactivate an aromatic ring, protecting it from metabolic degradation and increasing the drug's half-life. mdpi.comnih.gov

| Property Conferred by -CF3 Group | Effect on Molecular Properties | Significance in Research Applications |

|---|---|---|

| High Electronegativity | Acts as a strong electron-withdrawing group, influencing the acidity or basicity of nearby functional groups. wikipedia.org | Modulates drug-receptor interactions and reaction mechanisms. |

| Increased Lipophilicity | Enhances solubility in lipids and the ability to permeate biological membranes. nbinno.com | Improves absorption, distribution, and bioavailability of drug candidates. nbinno.com |

| Metabolic Stability | The high strength of the C-F bond makes the -CF3 group resistant to enzymatic degradation. mdpi.comnbinno.com | Increases the half-life of drugs, potentially reducing dosing frequency. nih.gov |

| Bioisosterism | Can sterically mimic other groups (e.g., methyl, chloro) while altering electronic properties. wikipedia.org | Allows for the optimization of a lead compound's activity and selectivity. |

| Blocking Metabolic Sites | Can replace a hydrogen atom at a site prone to metabolic oxidation. wikipedia.org | Prevents metabolic deactivation of the molecule, enhancing its therapeutic effect. |

Historical Context of Benzothiophene 1,1-dioxide Research

Research into the chemistry of benzothiophene and its derivatives dates back to the mid-20th century. Early studies focused on the fundamental synthesis and reactivity of these compounds. For instance, foundational work on the chemistry of benzothiophene 1,1-dioxide, including its synthesis and participation in addition and pyrolysis reactions, was published in the Journal of the American Chemical Society in the early 1950s. acs.orgacs.org A synthesis for the parent compound, 1-benzothiophene 1,1-dioxide, was reported as early as 1949. chemsynthesis.com This foundational research laid the groundwork for later explorations into the utility of this scaffold in more complex applications, particularly in the development of biologically active molecules and functional materials. researchgate.net

Research Trajectories and Contemporary Relevance of 5-(Trifluoromethyl)benzothiophene 1,1-dioxide

The contemporary relevance of this compound stems from the combined properties of its two key structural features: the benzothiophene 1,1-dioxide core and the trifluoromethyl group. The potent electron-withdrawing characteristics of both the sulfone and the trifluoromethyl group create a highly electron-deficient aromatic system, making this compound a unique building block for organic synthesis and a potentially valuable pharmacophore.

While specific research on this compound is often part of broader studies, the research trajectories of closely related compounds highlight its significance. Current research actively explores trifluoromethylated benzothiophene derivatives for various applications. For example, a catalyst-free, three-component domino reaction has been developed for the synthesis of benzothiophene derivatives bearing a CF3 group, which have demonstrated potent anticancer activities. nih.gov

In the field of materials science, trifluoromethylated mdpi.combenzothieno[3,2-b] mdpi.combenzothiophenes have been synthesized for potential use in organic electronics, where the trifluoromethyl group can modulate the material's semiconductor properties. acs.orgacs.org Furthermore, the benzothiophene 1,1-dioxide scaffold itself is the basis for developing novel inhibitors for therapeutic targets. Recent studies have produced derivatives that act as potent inhibitors of STAT3 for idiopathic pulmonary fibrosis and various cancers. nih.govnih.gov The convergence of these research streams underscores the academic and practical interest in molecules like this compound, which are positioned to contribute to advances in both medicine and materials science.

| Derivative Class | Research Area | Key Research Findings |

|---|---|---|

| Benzothiophene derivatives with a CF3 group | Anticancer Drug Discovery | Demonstrated potent anticancer activities in assays; synthesized via sustainable, water-based, catalyst-free reactions. nih.gov |

| Benzo[b]thiophene 1,1-dioxide derivatives | Cancer Therapeutics (STAT3 Inhibition) | Identified as novel and potent inhibitors of STAT3, inducing apoptosis and blocking the cell cycle in cancer cells. nih.gov |

| Benzo[b]thiophene 1,1-dioxide derivatives | Fibrosis Treatment (STAT3 Inhibition) | Showed excellent inhibitory activity against STAT3 phosphorylation, reversing symptoms of pulmonary fibrosis in animal models. nih.gov |

| Unsymmetric mdpi.combenzothieno[3,2-b] mdpi.combenzothiophenes with a CF3 group | Organic Electronics/Materials Science | Synthesized as potential organic semiconductors, where the CF3 group can tune electronic properties for applications like OFETs. acs.orgacs.org |

| Benzo[b]thiophene 1,1-dioxide derivatives | Cancer Metabolism (PHGDH Inhibition) | Discovered as novel covalent inhibitors of the PHGDH enzyme, exhibiting robust antiproliferative effects on cancer cells. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2S/c10-9(11,12)7-1-2-8-6(5-7)3-4-15(8,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDALTMJQJQBWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 5 Trifluoromethyl Benzothiophene 1,1 Dioxide Derivatives

Cycloaddition Reactions

The benzothiophene (B83047) 1,1-dioxide core is a versatile participant in cycloaddition reactions, where its reactivity is significantly influenced by the electronic properties of its substituents.

Benzothiophene 1,1-dioxides serve as effective dienophiles in [4+2] Diels-Alder cycloadditions. The C2-C3 double bond of the thiophene (B33073) dioxide ring is activated by the adjacent electron-withdrawing sulfone group. The presence of an additional strongly deactivating group, such as the 5-trifluoromethyl substituent, further enhances the dienophilic character of the molecule by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

These reactions typically proceed with various dienes, such as tetraarylcyclopentadienones, to form initial cycloadducts. rsc.org These intermediates are often unstable under the reaction conditions and undergo subsequent cycloelimination reactions. A common pathway involves the extrusion of sulfur dioxide (SO₂) to generate new, highly substituted aromatic or polycyclic aromatic systems. rsc.org In some cases, depending on the reactants and conditions, deoxygenation can occur as an alternative to SO₂ extrusion. rsc.org The general scheme for such a reaction involves the formation of a bridged intermediate, which then aromatizes via the loss of SO₂.

Beyond [4+2] cycloadditions, benzothiophene 1,1-dioxides can also participate in [3+2] cycloaddition reactions with dipoles like azomethine ylides and nitrile oxides, leading to the formation of complex heterocyclic systems. researchgate.net

Table 1: Examples of Diels-Alder Reactions with Benzothiophene 1,1-dioxide Derivatives This table presents generalized data for the benzothiophene 1,1-dioxide scaffold, as specific examples for the 5-trifluoromethyl derivative are not detailed in the cited literature. The enhanced electron-withdrawing nature of the CF₃ group is expected to increase reaction rates and yields.

| Diene | Dienophile | Product Type | Pathway | Reference |

| Tetraarylcyclopentadienone | Benzo[b]thiophene 1,1-dioxide | Tetraaryl-substituted dibenzothiophene (B1670422) | Diels-Alder followed by Deoxygenation | rsc.org |

| Tetraarylcyclopentadienone | Benzo[b]thiophene 1,1-dioxide | Pentaaryl-substituted benzene (B151609) | Diels-Alder followed by SO₂ Extrusion | rsc.org |

| 1,3-Diarylbenzo[c]furan | Thiophene S,S-dioxide | Substituted dibenzothiophene S,S-dioxide | Diels-Alder Cycloaddition | nih.gov |

The reactivity and regioselectivity of Diels-Alder reactions involving 5-(trifluoromethyl)benzothiophene 1,1-dioxide can be rationalized using Frontier Molecular Orbital (FMO) theory. nih.govconicet.gov.ar In a normal-electron-demand Diels-Alder reaction, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.

The sulfone and 5-trifluoromethyl groups on the benzothiophene 1,1-dioxide skeleton significantly lower the energy of its LUMO. This reduction in the HOMO-LUMO energy gap between the diene and the dienophile facilitates a more efficient orbital overlap, leading to a lower activation energy and an accelerated reaction rate. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), can predict the energies and coefficients of these frontier orbitals, providing insight into the reaction's feasibility and stereochemical outcome. conicet.gov.ar The electron density distribution in the LUMO of the dienophile dictates the regioselectivity of the cycloaddition, predicting which of the two possible regioisomers will be preferentially formed. nih.gov

Nucleophilic and Electrophilic Transformations

The electronic profile of this compound dictates its reactivity towards nucleophiles and electrophiles, with the former being significantly more favorable.

The C2-C3 double bond in the benzothiophene 1,1-dioxide ring is highly electrophilic due to the conjugative electron withdrawal by the sulfone group. This makes the molecule an excellent Michael acceptor for various nucleophiles. The addition of a 5-trifluoromethyl group further enhances this electrophilicity.

Recent studies have identified benzothiophene-1,1-dioxide derivatives as novel covalent inhibitors of the enzyme phosphoglycerate dehydrogenase (PHGDH), which is overexpressed in some cancers. nih.gov This inhibition mechanism involves the covalent modification of a cysteine residue (Cys421) in the enzyme's active site. nih.gov The reaction proceeds via a nucleophilic (Michael) addition of the cysteine thiol to the activated double bond of the benzothiophene 1,1-dioxide core. This highlights the susceptibility of this scaffold to attack by soft nucleophiles like thiols.

Electrophilic aromatic substitution on the benzene ring of this compound is exceptionally challenging. Both the sulfone group (-SO₂-) and the trifluoromethyl group (-CF₃) are powerful deactivating groups, withdrawing electron density from the aromatic ring through resonance and inductive effects, respectively.

In the unoxidized benzothiophene system, electrophilic substitution typically occurs at the C3 position of the thiophene ring. cdnsciencepub.com However, upon oxidation to the sulfone, the reactivity of the entire molecule towards electrophiles is drastically reduced. The combined deactivating effect of the sulfone and the trifluoromethyl group makes the benzene ring highly electron-deficient and thus resistant to attack by common electrophiles used in reactions such as nitration, halogenation, or Friedel-Crafts acylation. taylorfrancis.comyoutube.com

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers powerful methods for the functionalization of otherwise unreactive C-H bonds. For benzothiophene 1,1-dioxide derivatives, palladium-catalyzed reactions have been developed that selectively target the C2-position of the thiophene dioxide ring.

Recent research has demonstrated the palladium(II)-catalyzed C2-selective direct arylation of benzothiophene 1,1-dioxides with arylboronic acids. acs.org This oxidative cross-coupling proceeds via C-H activation and allows for the synthesis of a variety of C2-arylated products. acs.org Similarly, a palladium-catalyzed oxidative Heck reaction enables the C2-selective olefination of benzothiophene 1,1-dioxides with styrenes and acrylates. acs.org These transformations exhibit good substrate scope and functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the reaction partners. acs.org The presence of a trifluoromethyl group at the 5-position is compatible with these reaction conditions, leading to the corresponding C2-functionalized products.

Table 2: Palladium-Catalyzed C-H Functionalization at the C2-Position of Benzothiophene 1,1-Dioxides

| Reaction Type | Coupling Partner | Catalyst / Conditions | Product | Reference |

| Oxidative Arylation | Arylboronic Acid | Pd(OAc)₂, Cu(OAc)₂, Pyridine, DMSO, 100 °C | 2-Aryl-benzo[b]thiophene 1,1-dioxide | acs.org |

| Oxidative Olefination | Styrene | Pd(OAc)₂, AgOPiv, PivOH, THF, 80 °C | 2-Styrenyl-benzo[b]thiophene 1,1-dioxide | acs.org |

| Oxidative Olefination | Acrylate | Pd(OAc)₂, AgOPiv, PivOH, THF, 80 °C | 2-Acrylate-benzo[b]thiophene 1,1-dioxide | acs.org |

Oxidative Olefination Reactions

Palladium-catalyzed oxidative olefination, a type of Heck reaction, represents a significant method for the C-H functionalization of benzo[b]thiophene 1,1-dioxides. acs.orgnih.gov This reaction allows for the direct formation of a carbon-carbon bond between the C2 position of the benzothiophene core and an olefin. For derivatives of this compound, this transformation is expected to proceed with high regioselectivity for the C2 position. acs.org The reaction is typically carried out in the presence of a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), an oxidant, and a co-catalyst or additive. acs.orgfigshare.com

The general procedure involves heating the benzo[b]thiophene 1,1-dioxide derivative with an alkene in the presence of the palladium catalyst and an oxidant. acs.org The trifluoromethyl group at the 5-position, being a strong electron-withdrawing group, is anticipated to influence the reaction kinetics, though the C2-selectivity is generally high in these systems. acs.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides

| Parameter | Condition |

| Substrate | Benzo[b]thiophene 1,1-dioxide derivative |

| Olefin | Styrenes, Acrylates |

| Catalyst | Pd(OAc)₂ (5 mol %) |

| Oxidant | AgOPiv (3.0 equiv) |

| Additive | PivOH (3.0 equiv) |

| Solvent | THF |

| Temperature | 80 °C |

| Time | 12 h |

This table presents generalized conditions based on studies of related benzothiophene 1,1-dioxides and may be applicable to the 5-(trifluoromethyl) derivative. acs.org

Cross-Coupling and C-H Functionalization Mechanisms

The C-H bonds of the this compound core are amenable to direct functionalization through various cross-coupling reactions. The mechanism of these transformations is a subject of detailed study, with palladium and copper-based catalytic systems being prominent.

In palladium-catalyzed C-H arylation, for instance with arylboronic acids, the reaction is believed to proceed via a C-H activation pathway. acs.orgnih.gov The palladium(II) catalyst plays a crucial role in the C-H activation step, leading to the formation of a palladacycle intermediate. nih.gov Subsequent reaction with the coupling partner, such as an arylboronic acid, followed by reductive elimination, affords the C2-arylated product and regenerates the active palladium catalyst. The presence of an oxidant is necessary to maintain the catalytic cycle. nih.gov The high regioselectivity for the C2 position is a common feature of these reactions. acs.orgnih.gov

Copper-catalyzed C-H functionalization offers an alternative pathway. For instance, site-selective transformation of benzylic C-H bonds can be achieved via a copper-catalyzed C-H fluorination followed by substitution with various nucleophiles. nih.gov While this specific example pertains to benzylic C-H bonds, it highlights the potential of copper catalysis in C-H functionalization, which could be extended to the C-H bonds of the benzothiophene ring system. The mechanism often involves radical intermediates. nih.gov

Iron-catalyzed thiocyclization reactions for the synthesis of trifluoromethylated benzothiophenes have also been developed, proceeding through a radical cyclization mechanism involving C-H functionalization. researchgate.net

Extrusion Reactions and Fragment Loss Studies

Benzothiophene 1,1-dioxides are known to undergo extrusion of sulfur dioxide (SO₂) under thermal or photochemical conditions. rsc.orglookchem.com This reaction is a key step in various synthetic methodologies, as it can lead to the formation of new ring systems. In the case of this compound, the extrusion of SO₂ would generate a highly reactive intermediate.

Studies on related systems have shown that the Diels-Alder reaction of benzo[b]thiophene S,S-dioxides with dienophiles can be followed by the extrusion of sulfur dioxide from the resulting adduct. rsc.org This process has been utilized in the synthesis of complex aromatic compounds. The efficiency of SO₂ extrusion can be influenced by the substituents on the benzothiophene ring.

Mass-spectrometric studies of benzothiophene 1,1-dioxide have also provided evidence for the facile loss of SO₂ upon electron impact. researchgate.net The fragmentation pathways are often initiated by isomerization to a cyclic sulfinate, followed by the expulsion of sulfur monoxide (SO) and other fragments. researchgate.net

Exploration of Rearrangement Pathways

The rigid structure of the benzothiophene 1,1-dioxide core generally limits the scope of rearrangement reactions. However, under specific conditions, such as photochemical irradiation or high temperatures, skeletal rearrangements can occur.

For instance, photochemical studies on related sulfur-containing heterocyclic systems have revealed complex isomerization and rearrangement pathways. acs.orgresearchgate.net The nature of these rearrangements is highly dependent on the substitution pattern and the reaction conditions. For this compound, potential rearrangement pathways could involve the migration of substituents or ring-opening and closing sequences, particularly under high-energy conditions.

Electrochemical methods have also been shown to induce rearrangement in the synthesis of benzo[b]thiophene-1,1-dioxides, involving radical pathways and the formation of spirocyclic intermediates. nih.gov While not a direct rearrangement of the pre-formed heterocycle, this demonstrates the accessibility of complex molecular architectures from related starting materials under electrochemical promotion.

Based on a comprehensive search of available literature, detailed computational and theoretical studies specifically focused on This compound are not present in the retrieved search results. While the methodologies outlined in the query—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and computational spectroscopy—are standard techniques for chemical analysis, their specific application to this compound has not been documented in the available scientific papers.

General principles of these computational methods are well-established:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely used to predict molecular geometries, energies, and other properties. nih.gov

Frontier Molecular Orbital (FMO) Theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species to explain and predict chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and electronic transitions. nih.govnih.gov

Electrostatic Potential Mapping is a technique used to visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Computational NMR and IR Spectroscopy involve simulating spectra from first principles. These simulations can aid in the interpretation of experimental data and provide insights into molecular structure and bonding. ijopaar.comresearchgate.net

Although studies exist for related compounds such as benzothiophene derivatives nih.govijopaar.com or other trifluoromethylated molecules, unipa.it no specific data tables, research findings, or detailed analyses for this compound could be located to fulfill the requirements of the requested article structure. Therefore, it is not possible to generate the detailed scientific article as specified in the prompt.

Computational and Theoretical Investigations of 5 Trifluoromethyl Benzothiophene 1,1 Dioxide

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.

The elucidation of a reaction mechanism involves the identification of transition states, which are the highest energy points along the reaction coordinate, and the calculation of the associated energy barriers. These calculations are crucial for predicting reaction rates and understanding selectivity. For reactions involving sulfones, such as those that 5-(Trifluoromethyl)benzothiophene 1,1-dioxide might undergo, density functional theory (DFT) is a commonly employed method.

For instance, in reactions such as nucleophilic aromatic substitution or cycloadditions involving the benzothiophene (B83047) 1,1-dioxide core, computational methods can model the approach of the reactant molecules and map the energy changes as bonds are broken and formed. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electron distribution in the benzothiophene ring system, thereby affecting the stability of intermediates and the energy of transition states.

While specific energy barriers for reactions of this compound have not been reported, studies on similar sulfone-containing molecules have demonstrated the utility of these computational approaches. For example, DFT calculations have been used to determine the activation free energies for sulfa-Michael additions, showing that calculated activation energies can correlate with experimental reaction rates. acs.org A hypothetical reaction pathway for a nucleophilic attack on the benzene (B151609) ring of this compound would likely proceed through a Meisenheimer-like intermediate, and the energy barrier to its formation could be computationally estimated.

Table 1: Hypothetical Calculated Energy Barriers for a Nucleophilic Aromatic Substitution on a Benzothiophene 1,1-dioxide Derivative

| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Formation of Intermediate | Activation Free Energy (ΔG‡) | 15 - 25 |

| Product Formation | Free Energy of Reaction (ΔG) | -10 - -5 |

Note: These values are illustrative and based on typical ranges for related reactions.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. The polarized continuum model (PCM) is a widely used implicit solvation model. acs.org

For reactions involving polar or charged species, the polarity of the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents. A theoretical study on the pyrolysis of 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide revealed that nonpolar solvents are desirable for improving the reaction rate. nih.gov This is because the transition state was found to be less polar than the reactant, and thus less stabilized by polar solvents.

In the case of this compound, the strong dipole moment associated with the sulfone and trifluoromethyl groups suggests that its reactivity would be sensitive to the solvent environment. Computational studies could predict how solvents of varying polarity would affect the energy barriers of its potential reactions, thereby guiding the selection of optimal reaction conditions. rsc.org For example, a reaction leading to a more polar transition state would be accelerated in a polar solvent.

Investigation of Photophysical Properties using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. chemrxiv.org This is particularly relevant for understanding the photophysical behavior of compounds like this compound, which may have applications in materials science, for instance as components of organic light-emitting diodes (OLEDs).

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the nature of the electronic transitions involved (e.g., π-π* or n-π*). Studies on related dibenzothiophene (B1670422) derivatives have shown that TD-DFT can accurately model their photophysical properties. chemrxiv.org The oxidation of the sulfur atom in thiophene-containing molecules transforms the electron-donating thiophene (B33073) into an electron-accepting sulfonyl group, which significantly alters the electronic and optical properties. mdpi.com

For this compound, the presence of the electron-withdrawing sulfone and trifluoromethyl groups is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which would likely result in a red-shift of the absorption and emission spectra compared to the parent benzothiophene. TD-DFT calculations could provide a detailed picture of these effects.

Table 2: Predicted Photophysical Properties of a Substituted Benzothiophene 1,1-dioxide Derivative from TD-DFT Calculations

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 350 - 450 nm |

| Main Electronic Transition | HOMO -> LUMO (π-π*) |

| Oscillator Strength | 0.5 - 1.0 |

Note: These values are estimations based on data for related compounds.

Molecular Docking and Conformational Analysis for Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode of a small molecule ligand to a protein target. Conformational analysis, on the other hand, explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

Derivatives of benzo[b]thiophene 1,1-dioxide have been investigated as inhibitors of various enzymes, and molecular docking studies have been employed to understand their binding mechanisms. nih.govnih.gov For example, in a study of benzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors, molecular modeling revealed that the compounds could occupy the SH2 domain of the protein in a favorable conformation. nih.gov Another study identified benzo[b]thiophene-1,1-dioxide derivatives as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), and molecular docking suggested the formation of a covalent bond with a cysteine residue in the active site. nih.gov

For this compound, molecular docking could be used to explore its potential as an inhibitor for various protein targets. The trifluoromethyl group can engage in specific interactions, such as halogen bonding or strong dipole-dipole interactions, which can enhance binding affinity and selectivity. Conformational analysis would be a prerequisite for such studies to identify the low-energy conformations of the molecule that are likely to be biologically active.

Table 3: Illustrative Molecular Docking Results for a Benzothiophene 1,1-dioxide Derivative with a Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Lys170, Val212, Phe259 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

Note: The data presented is hypothetical and serves to illustrate the typical output of a molecular docking study.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Trifluoromethyl Benzothiophene 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 5-(Trifluoromethyl)benzothiophene 1,1-dioxide is expected to display signals corresponding to the five protons on the bicyclic core. The chemical shifts are significantly influenced by the anisotropic effects of the aromatic rings and the strong electron-withdrawing nature of both the sulfone and trifluoromethyl groups. Protons on the thiophene (B33073) 1,1-dioxide ring are anticipated to be downfield relative to those on the benzene (B151609) ring. The proton at the C4 position, being ortho to the trifluoromethyl group, would likely appear as a singlet or a narrowly split doublet, while the protons at C6 and C7 would show characteristic ortho and meta couplings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.3 | Doublet | J H2-H3 ≈ 6.0-7.0 |

| H-3 | 7.4 - 7.7 | Doublet | J H3-H2 ≈ 6.0-7.0 |

| H-4 | 8.1 - 8.3 | Singlet / Doublet | J H4-H6 (meta) ≈ 1.5-2.5 |

| H-6 | 7.9 - 8.1 | Doublet of Doublets | J H6-H7 (ortho) ≈ 8.0-9.0; J H6-H4 (meta) ≈ 1.5-2.5 |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are dictated by the hybridization and electronic environment of the carbon atoms. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three attached fluorine atoms, exhibiting a large one-bond coupling constant (¹JCF). The carbon atom to which the CF₃ group is attached (C5) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF). Carbons of the sulfone-containing ring (C2, C3) and those near the electron-withdrawing groups will be shifted downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 128 - 132 | Singlet | - |

| C-3 | 125 - 129 | Singlet | - |

| C-3a | 135 - 140 | Singlet | - |

| C-4 | 122 - 126 | Quartet | ³JCF ≈ 3-5 |

| C-5 | 130 - 134 | Quartet | ²JCF ≈ 30-35 |

| C-6 | 126 - 130 | Quartet | ³JCF ≈ 4-6 |

| C-7 | 124 - 128 | Singlet | - |

| C-7a | 138 - 142 | Singlet | - |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is an exceptionally sensitive and valuable tool for analyzing fluorinated organic molecules, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent. This singlet provides a clean diagnostic marker for the presence and electronic environment of the CF₃ group. beilstein-journals.org Based on data for similar aromatic trifluoromethyl compounds, the chemical shift is anticipated to be in the range of -60 to -65 ppm relative to CFCl₃. beilstein-journals.orgrsc.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. rsc.org For this compound (Molecular Formula: C₉H₅F₃O₂S), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 234.0013. sigmaaldrich.combldpharm.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. As an α,β-unsaturated sulfone, a characteristic fragmentation pathway for the molecular ion [M]⁺• would be the facile loss of a sulfur dioxide (SO₂) molecule. researchgate.net Other probable fragmentation events include the loss of the trifluoromethyl radical (•CF₃) or subsequent cleavages of the resulting fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₉H₅F₃O₂S]⁺• | 234.00 | Molecular Ion |

| [M - SO₂]⁺• | [C₉H₅F₃]⁺• | 170.03 | Loss of sulfur dioxide |

| [M - CF₃]⁺ | [C₈H₅O₂S]⁺ | 165.00 | Loss of trifluoromethyl radical |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of this compound, yielding exact bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound has not been detailed in the literature, analysis of its functional groups allows for the prediction of key intermolecular interactions that would govern its crystal packing. The interplay of these forces dictates the solid-state architecture of the material.

Dihedral Angle and Planarity Assessment

The core structure of this compound is the benzothiophene (B83047) ring system. X-ray crystallography studies on analogous benzothiophene derivatives reveal that this fused ring system is fundamentally planar. cdnsciencepub.comcardiff.ac.uk The maximum deviation of the constituent carbon and sulfur atoms from the mean plane of the ring is typically minimal, often less than 0.03 Å. cdnsciencepub.comcardiff.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The key functional groups and their anticipated vibrational frequencies are:

Aromatic C-H Stretching: The C-H bonds on the benzene portion of the benzothiophene ring will produce stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. vscht.cz

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring give rise to characteristic stretching bands in the 1600-1400 cm⁻¹ range. vscht.cz

Sulfone Group (S=O Stretching): The sulfone group is a strong IR absorber. It will display two distinct, intense bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1322 cm⁻¹ and 1120 cm⁻¹, respectively. researchgate.net

Trifluoromethyl Group (C-F Stretching): The C-F bonds of the trifluoromethyl group are associated with strong absorption bands. The symmetric and antisymmetric C-F stretching vibrations are expected in the 1180-1100 cm⁻¹ region. cdnsciencepub.comacs.org

These characteristic absorptions provide a molecular fingerprint, allowing for the structural confirmation of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C | Stretching | 1600 - 1400 | Medium to Weak |

| Sulfone (SO₂) | Asymmetric Stretching | ~1322 | Strong |

| Sulfone (SO₂) | Symmetric Stretching | ~1120 | Strong |

| Trifluoromethyl (CF₃) | Stretching | 1180 - 1100 | Strong |

Advanced Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule. thermofisher.com By measuring the current response to a varying applied potential, CV can determine the electrochemical potential of redox events, providing insight into the electronic properties of the compound. thermofisher.com

For this compound, CV would reveal its susceptibility to electron transfer reactions. A CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. thermofisher.com The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The positions of these peaks on the potential axis indicate the energies required to remove or add electrons, respectively. Analysis of the peak shapes and their dependence on the scan rate can elucidate the reversibility of the redox processes and determine whether they are controlled by diffusion or adsorption to the electrode surface. thermofisher.com This information is valuable for applications in organic electronics, catalysis, and synthetic electrochemistry. thermofisher.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that occur in a substance as a function of temperature. rsc.org DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. rsc.org

When applied to this compound, DSC can determine key thermal properties. A sharp endothermic peak in the DSC thermogram would indicate the melting point of the compound, providing information about its purity and crystalline nature. Broader transitions, such as a glass transition, might be observed if the material exists in an amorphous state. acs.org The thermal stability of the compound before decomposition can also be assessed. This data is critical for understanding the material's behavior at elevated temperatures, which is essential for processing, storage, and application in devices that may operate under varying thermal conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. researchgate.netxpsfitting.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated, which is characteristic of a specific element and its chemical environment. researchgate.net

An XPS analysis of this compound would confirm its elemental makeup (C, F, O, S). High-resolution scans of the individual elemental regions would provide detailed chemical state information.

S 2p Region: The binding energy of the sulfur 2p peak would be characteristic of a high oxidation state (+6), confirming the presence of the sulfone (R-SO₂-R) group. researchgate.net This peak is expected at a binding energy of approximately 169 eV. thermofisher.com

C 1s Region: The carbon 1s spectrum would be complex, with distinct peaks that can be deconvoluted. The main peak would correspond to C-C and C-H bonds in the aromatic ring (~285.0 eV). A separate, higher binding energy peak would be present for the carbon atom in the trifluoromethyl group (~293 eV) due to the strong electron-withdrawing effect of the three fluorine atoms. cardiff.ac.ukresearchgate.net

F 1s and O 1s Regions: Single peaks in the fluorine 1s and oxygen 1s regions would confirm the chemical environment of these elements in the CF₃ and SO₂ groups, respectively.

This detailed surface and chemical state analysis is invaluable for confirming the structure and purity of the compound.

| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|

| S 2p | Sulfone (R-SO₂-R) | ~169 |

| C 1s | Aromatic C-C, C-H | ~285.0 |

| C 1s | Trifluoromethyl (CF₃) | ~293 |

| O 1s | Sulfone (S=O) | ~532-533 |

| F 1s | Trifluoromethyl (C-F) | ~688-689 |

Role As a Building Block in Complex Chemical Synthesis

Synthesis of Fused Aromatic Systems and Polycyclic Compounds

The rigid, planar structure of the benzothiophene (B83047) 1,1-dioxide core, combined with the electronic properties imparted by the trifluoromethyl group, makes it a valuable synthon for the creation of larger, conjugated polycyclic aromatic compounds. These compounds are of great interest for their potential applications in organic electronics.

One key synthetic strategy involves the use of benzothiophene 1,1-dioxides as dienes in Diels-Alder reactions. The electron-deficient nature of the dienophile is enhanced by the sulfone and trifluoromethyl groups, facilitating cycloaddition reactions with various dienophiles to construct complex polycyclic frameworks. This approach allows for the regioselective formation of new carbon-carbon bonds, leading to the assembly of intricate ring systems that would be challenging to synthesize through other methods.

Furthermore, derivatives of benzothiophene have been utilized in the modular synthesis of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophenes (BTBTs), a class of organic semiconductors known for their excellent charge-transport properties. researchgate.netresearchgate.net Research has demonstrated the synthesis of unsymmetrical BTBTs bearing a trifluoromethyl group, highlighting the compatibility of this substituent in the construction of these fused aromatic systems. researchgate.netresearchgate.net The incorporation of the trifluoromethyl group can significantly influence the electronic properties and molecular packing of the resulting materials, offering a means to fine-tune their performance in electronic devices. researchgate.netresearchgate.net For instance, unsymmetrical products featuring both a methyl and a trifluoromethyl group have been successfully synthesized in moderate yields. researchgate.net

Integration into Optoelectronic Materials

The unique electronic and photophysical properties of 5-(Trifluoromethyl)benzothiophene 1,1-dioxide and its derivatives have led to their exploration in the field of optoelectronic materials, including organic photovoltaics and luminescent materials.

Donor-Acceptor Architectures in Organic Photovoltaics

In the design of organic solar cells, donor-acceptor (D-A) architectures are crucial for efficient charge separation and transport. The electron-accepting nature of the benzothiophene 1,1-dioxide core, amplified by the trifluoromethyl substituent, makes it a promising acceptor (A) unit in these systems. When coupled with suitable electron-donating (D) moieties, it can facilitate the formation of a low bandgap material capable of absorbing a broader range of the solar spectrum.

While direct studies on polymers incorporating the specific this compound unit are emerging, the broader class of benzodithiophene-based polymers has shown significant promise in organic photovoltaics. dntb.gov.ua The structural and electronic tuning afforded by substituents like the trifluoromethyl group is a key strategy for optimizing the performance of these materials. The electron-withdrawing nature of the CF3 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the acceptor unit, which is beneficial for achieving higher open-circuit voltages in solar cell devices.

Luminescent Materials and Improved Photophysical Properties

Thiophene-based materials, in general, are known for their emissive properties, and the introduction of a sulfone and a trifluoromethyl group can significantly modulate these characteristics. rsc.org The rigid structure of the benzothiophene 1,1-dioxide core can enhance fluorescence quantum yields by reducing non-radiative decay pathways.

Research on fused aromatic compounds derived from S,S-dioxide benzothiophene has demonstrated their potential as luminescent materials. nih.gov These compounds can exhibit strong intramolecular charge transfer (ICT) character, leading to tunable emission properties. nih.gov For example, asymmetrical five-ring fused compounds based on S,S-dioxide benzothiophene have been synthesized and shown to have relatively high photoluminescence quantum yields. nih.gov The incorporation of a trifluoromethyl group is a well-established strategy to further enhance the photophysical properties of organic fluorophores, often leading to improved quantum yields and bathochromic (red-shifted) emission. While specific data for this compound-based luminophores is still developing, the foundational chemistry suggests its high potential in this area.

Precursor for Sulfone-Containing Heterocycles

The reactivity of the benzothiophene 1,1-dioxide system also positions it as a versatile precursor for the synthesis of other sulfone-containing heterocyclic compounds. The sulfone group can participate in various chemical transformations, allowing for the expansion and modification of the heterocyclic core.

For instance, the diene character of the thiophene (B33073) dioxide ring in Diels-Alder reactions, followed by the extrusion of sulfur dioxide (SO2), provides a powerful method for the synthesis of new aromatic and heteroaromatic systems. This cheletropic extrusion is a common and efficient way to generate new ring systems that would otherwise be difficult to access. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity pattern of benzothiophene 1,1-dioxides strongly supports this potential application. This synthetic strategy opens avenues for the creation of a diverse library of sulfone-containing molecules with potential applications in materials science and medicinal chemistry.

Applications in Medicinal Chemistry Scaffold Design

The benzothiophene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. conicet.gov.arnih.gov The incorporation of a trifluoromethyl group is also a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, the this compound scaffold represents an attractive starting point for the design of novel therapeutic agents.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, involving the synthesis and biological evaluation of a series of related compounds to understand how chemical structure influences biological activity. nih.govx-mol.net The this compound core provides a rigid and well-defined framework for the systematic modification and exploration of chemical space.

The trifluoromethyl group at the 5-position offers a key metabolic blocking site, potentially improving the pharmacokinetic profile of drug candidates. nih.gov Furthermore, the sulfone moiety can act as a hydrogen bond acceptor, influencing interactions with biological targets. By synthesizing analogues with different substituents at various positions of the benzothiophene ring, medicinal chemists can probe the specific interactions required for desired biological activity. This systematic approach allows for the optimization of potency, selectivity, and drug-like properties. While specific, publicly available SAR studies centered on this exact scaffold are limited, the principles of medicinal chemistry strongly support its utility in the design and synthesis of new biologically active molecules. rsc.orgdntb.gov.ua

Development of Chemical Probes for Biological Pathways

The strategic use of this compound as a foundational scaffold is pivotal in the development of sophisticated chemical probes designed to investigate complex biological pathways. Chemical probes are small molecules engineered to interact with specific biological targets, such as proteins, to elucidate their function or dysfunction in cellular processes. The benzothiophene 1,1-dioxide core is particularly advantageous for this purpose, serving as a robust framework that can be chemically modified to create highly specific and potent probes.

The incorporation of a trifluoromethyl (CF3) group at the 5-position of the benzothiophene 1,1-dioxide scaffold is a deliberate design choice rooted in the principles of medicinal chemistry. The CF3 group is a strong electron-withdrawing moiety that can significantly influence the electronic distribution of the entire molecule. This modification can enhance the binding affinity of the resulting probe to its biological target. Furthermore, the trifluoromethyl group is known for its high metabolic stability, which prevents the probe from being rapidly degraded by enzymes within the cell, thereby prolonging its operational lifetime and allowing for more sustained observation of the targeted biological pathway.

Derivatives of the benzo[b]thiophene 1,1-dioxide scaffold have been successfully developed as inhibitors for critical signaling pathways implicated in diseases like cancer. For instance, compounds based on this core structure have been synthesized and shown to act as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The STAT3 protein is a key signaling molecule that, when abnormally activated, can drive cell proliferation, survival, and migration in various cancers. Chemical probes based on the benzo[b]thiophene 1,1-dioxide scaffold can be used to block STAT3 phosphorylation, thereby inhibiting its activity and allowing researchers to study the downstream consequences of this inhibition.

The versatility of the benzothiophene 1,1-dioxide core also extends to the creation of fluorescent probes. By attaching fluorophores to this scaffold, scientists can create molecules that not only interact with a specific target but also emit light, enabling the visualization of the target's location and dynamics within living cells using advanced microscopy techniques. These fluorescent probes are invaluable tools for real-time monitoring of biological processes and can provide crucial spatiotemporal information that is not attainable through other methods. The inherent fluorescence properties of some benzothiophene 1,1-dioxide derivatives, characterized by a large separation between the excitation and emission wavelengths (a large Stokes shift), make them particularly well-suited for multicolor live-cell imaging applications.

The development of these probes involves modular synthesis strategies where the this compound core is systematically functionalized. Different reactive groups or binding moieties can be introduced at various positions on the bicyclic ring to direct the probe to its intended target. The properties of several benzo[b]thiophene 1,1-dioxide derivatives synthesized as STAT3 inhibitors are detailed in the table below, showcasing the potential of this scaffold in generating biologically active molecules.

Table 1: Inhibitory Activity of Selected Benzo[b]thiophene 1,1-Dioxide Derivatives against STAT3-Mediated Luciferase Activity

| Compound ID | Structure | Inhibition of STAT3-mediated Luciferase Activity (IC50 in µM) |

|---|---|---|

| 8b | A derivative of benzo[b]thiophene 1,1-dioxide | 0.86 ± 0.09 |

| 8c | A derivative of benzo[b]thiophene 1,1-dioxide | 1.14 ± 0.13 |

| 8d | A derivative of benzo[b]thiophene 1,1-dioxide | 2.57 ± 0.21 |

| 8e | A derivative of benzo[b]thiophene 1,1-dioxide | 3.16 ± 0.28 |

This table presents data on the inhibitory concentration (IC50) of various benzo[b]thiophene 1,1-dioxide derivatives on the activity of a STAT3-dependent dual-luciferase reporter gene. A lower IC50 value indicates greater potency. Data sourced from studies on STAT3 inhibitors.

Emerging Research Frontiers and Future Directions for 5 Trifluoromethyl Benzothiophene 1,1 Dioxide

Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 5-(Trifluoromethyl)benzothiophene 1,1-dioxide and its derivatives is likely to move away from traditional multi-step, resource-intensive methods towards more elegant and sustainable strategies. A key area of development is the use of one-pot domino reactions, which allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency and reducing waste. nih.govacs.org Research into catalyst-free methodologies, such as domino reactions conducted in water at room temperature, represents a significant step towards environmentally benign synthesis. researchgate.net Such approaches not only minimize reliance on transition metals but also align with the principles of green chemistry by using non-toxic and readily available solvents. researchgate.net

Future synthetic protocols could focus on the late-stage introduction of the trifluoromethyl group or the construction of the benzothiophene (B83047) ring system using novel cyclization techniques. researchgate.net Palladium-catalyzed direct C-H arylation, which avoids the need for pre-functionalized starting materials, offers a more atom- and step-economical route to substituted benzothiophene derivatives and could be adapted for this scaffold. researchgate.net The development of scalable, high-yield methods will be crucial for making these compounds readily available for investigation in materials science and other fields. acs.org

| Synthetic Strategy | Key Advantages | Potential Application for Target Compound |

| Domino Reactions | High efficiency, reduced workup, complexity from simple starters. researchgate.net | One-pot synthesis from simpler aromatic precursors. |

| Catalyst-Free Synthesis | Lower cost, reduced metal contamination, simplified purification. acs.orgresearchgate.net | Environmentally friendly production routes. |

| Aqueous Synthesis | Use of a sustainable and non-toxic solvent. researchgate.netresearchgate.net | Greener manufacturing processes. |

| Direct C-H Functionalization | High atom economy, avoids pre-functionalization steps. researchgate.net | Efficient late-stage modification of the core structure. |

Exploration of Undiscovered Reactivity Patterns

The benzothiophene 1,1-dioxide core is a well-established, electron-deficient diene that readily participates in Diels-Alder reactions. researchgate.netrsc.orgutexas.edu This reactivity allows it to serve as a building block for complex polycyclic aromatic systems through [4+2] cycloaddition with a wide variety of dienophiles, followed by the extrusion of sulfur dioxide. rsc.orgacs.org The powerful electron-withdrawing nature of the 5-(trifluoromethyl) group is expected to significantly enhance the electrophilicity and reactivity of the diene system, a phenomenon well-documented for trifluoromethyl-substituted compounds. nih.gov This enhanced reactivity could enable cycloadditions with less reactive, electron-rich alkenes, expanding the synthetic utility of the scaffold.

Beyond cycloadditions, the C-H bonds of the benzothiophene 1,1-dioxide ring system are ripe for exploration via transition-metal-catalyzed functionalization. Recent studies have demonstrated that the C2 position is particularly susceptible to palladium-catalyzed oxidative olefination and arylation. nih.govacs.orgacs.org Future research could investigate the regioselectivity of these C-H activation reactions on the 5-(trifluoromethyl) substituted system, exploring how the electronic influence of the CF₃ group directs functionalization to other positions on the aromatic ring. Furthermore, the photochemical reactivity of the trifluoromethyl-aromatic moiety presents another frontier, with possibilities for light-induced transformations and defluorination reactions under specific conditions. researchgate.net

Advanced Computational Predictions and Machine Learning in Design

The development of novel derivatives of this compound can be dramatically accelerated by integrating advanced computational tools and machine learning (ML). These in silico methods are transforming drug discovery and materials science by enabling the rapid screening of vast chemical spaces and the prediction of molecular properties before synthesis is ever attempted. hhu.de

| Computational/ML Application | Objective | Impact on Research |

| Quantum Chemical Calculations (DFT) | Predict electronic properties (HOMO/LUMO, reorganization energy). acs.orgmdpi.com | Rational design of materials with targeted optoelectronic characteristics. |

| Machine Learning Models | Predict properties (e.g., fluorescence quantum yield, charge mobility) of virtual compounds. hhu.de | Prioritization of synthetic targets, reducing time and resource expenditure. |

| Retrosynthesis Algorithms | Propose novel and efficient synthetic pathways. acs.org | Overcoming synthetic challenges and improving accessibility of new derivatives. |

| Active Learning (AL) | Guide experimental design by suggesting the most informative molecules to synthesize next. acs.org | Maximizing knowledge gain from a minimum number of experiments. |

Integration into Advanced Functional Materials

The unique electronic structure of this compound makes it an exceptionally promising candidate for advanced functional materials. The fusion of two powerful electron-withdrawing groups—the sulfone and the trifluoromethyl group—is a well-established strategy for creating high-performance n-type organic semiconductors. acs.orgresearchgate.netwechemglobal.com

The benzothiophene 1,1-dioxide (sulfone) moiety itself lowers the HOMO-LUMO energy gap and can enhance photoluminescence efficiency. acs.orgmdpi.com Transforming the electron-donating thiophene (B33073) sulfur into an electron-accepting sulfonyl group is a key method for developing n-type or bipolar semiconducting materials. mdpi.com The addition of a trifluoromethyl group further amplifies this effect, significantly increasing electron affinity and ionization potential, which leads to greater air stability for n-type materials. acs.orgwechemglobal.com This dual-pronged approach can be used to fine-tune the optoelectronic properties of materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic sensors. mdpi.com Derivatives of the core benzothienobenzothiophene (BTBT) structure, a related scaffold, are known for their high charge carrier mobility and thermal stability in electronic devices. mdpi.com By incorporating the trifluoromethyl-sulfone motif, researchers can design novel materials with enhanced electron transport capabilities and improved device performance.

| Component | Electronic Effect | Impact on Material Properties |

| Benzothiophene 1,1-dioxide (Sulfone) | Strong electron-accepting group; lowers HOMO/LUMO levels. acs.orgmdpi.com | Promotes n-type or bipolar charge transport; enhances fluorescence. acs.orgmdpi.com |

| Trifluoromethyl (CF₃) Group | Potent electron-withdrawing group via induction. nih.gov | Increases electron affinity and ionization potential; improves air stability. acs.org |

| Combined System | Synergistic electron deficiency. | Excellent candidate for high-performance, air-stable n-type semiconductors. acs.orgmdpi.com |

Potential in Catalyst Development or Ligand Design

While the electron-deficient nature of the benzothiophene 1,1-dioxide core makes it an unlikely candidate for a traditional Lewis basic ligand that coordinates directly to a metal center, its rigid, planar structure and tunable electronic properties offer intriguing possibilities in modern catalyst design. The scaffold is not a typical electron-donating ligand; however, it could serve as a backbone for creating novel ligand architectures.

Future research could explore the functionalization of the this compound ring with known coordinating groups (e.g., phosphines, pyridines). In such a design, the core would act as a rigid spacer and an electronic modulator. The powerful electron-withdrawing sulfone and trifluoromethyl groups could remotely tune the electronic properties of the coordinated metal center, potentially influencing its catalytic activity and selectivity. Furthermore, the emerging field of C–S bond functionalization in sulfones suggests that the sulfur atom itself could be a point of modification, opening pathways to unconventional ligand structures. rsc.org While challenging, the development of catalysts incorporating this scaffold could lead to novel reactivity, particularly in asymmetric catalysis where a well-defined chiral environment is paramount. rsc.org

Interdisciplinary Research Opportunities

The full potential of this compound will be unlocked through collaboration across multiple scientific disciplines. The journey from initial concept to final application requires a convergence of expertise:

Synthetic & Computational Chemistry: Organic chemists will be needed to develop efficient and sustainable synthetic routes, while computational chemists can guide their efforts by predicting the properties of target molecules, saving time and resources. researchgate.netacs.org

Materials Science & Engineering: Materials scientists are essential for fabricating and characterizing electronic devices like OFETs and OLEDs, providing crucial feedback on the performance of new materials derived from the scaffold. mdpi.com

Medicinal Chemistry & Biology: The benzothiophene 1,1-dioxide scaffold has been identified as a privileged structure for developing inhibitors of biological targets such as STAT3, indicating potential applications in oncology. nih.govnih.govnih.gov Interdisciplinary research could explore trifluoromethylated analogues as potential therapeutic agents.

Catalysis & Inorganic Chemistry: Collaboration with experts in organometallic chemistry could help overcome the challenges of designing ligands based on an electron-poor core, potentially leading to new classes of catalysts with unique electronic properties. rsc.org

By fostering these interdisciplinary partnerships, the scientific community can fully explore the rich and varied frontiers of this compound, paving the way for innovations in electronics, medicine, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.